molecular formula C8H15N2O13P3 B12798772 Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester CAS No. 82617-27-4

Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester

Cat. No.: B12798772
CAS No.: 82617-27-4
M. Wt: 440.13 g/mol
InChI Key: SSKIELHFEOVTHZ-UHFFFAOYSA-N
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Description

Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triphosphoric acid moiety and a pyrimidine derivative. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester typically involves multiple steps. The process begins with the preparation of the pyrimidine derivative, which is then reacted with triphosphoric acid under controlled conditions. The reaction conditions, including temperature, pH, and solvent choice, are crucial for achieving high yields and purity. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and acetonitrile.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. Large-scale reactors and continuous flow systems are employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new ester derivatives or amides.

Scientific Research Applications

Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triphosphoric acid moiety plays a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules. This interaction can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Triphosphoric acid, P-(2-((3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester
  • Triphosphoric acid, P-(2-((5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester

Uniqueness

Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester is unique due to the presence of both the triphosphoric acid and the 3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl moieties. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

82617-27-4

Molecular Formula

C8H15N2O13P3

Molecular Weight

440.13 g/mol

IUPAC Name

[hydroxy-[2-[(5-methyl-2,4-dioxopyrimidin-1-yl)methoxy]ethoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C8H15N2O13P3/c1-6-4-10(8(12)9-7(6)11)5-20-2-3-21-25(16,17)23-26(18,19)22-24(13,14)15/h4H,2-3,5H2,1H3,(H,16,17)(H,18,19)(H,9,11,12)(H2,13,14,15)

InChI Key

SSKIELHFEOVTHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)COCCOP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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